molecular formula C18H16N2O3 B13938381 Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- CAS No. 64187-45-7

Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L-

Cat. No.: B13938381
CAS No.: 64187-45-7
M. Wt: 308.3 g/mol
InChI Key: JIQFQYPZHNSZDA-INIZCTEOSA-N
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Description

Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- is a compound with the molecular formula C18H16N2O3 and a molecular weight of 308.36 g/mol . This compound is known for its unique structure, which includes an alanine backbone with benzoyl and phenyl groups, as well as a cyanomethyl ester functional group. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and potential biological activities.

Preparation Methods

The synthesis of Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- undergoes various chemical reactions, including:

Common reagents for these reactions include alkyl cyanoacetates, ammonium acetate, and various bidentate reagents. Major products formed from these reactions include heterocyclic compounds and substituted cyanoacetamides .

Mechanism of Action

The mechanism of action of Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- involves its interaction with molecular targets through its functional groups. The cyanomethyl ester group can participate in nucleophilic substitution reactions, while the benzoyl and phenyl groups can interact with various biological targets. The compound’s reactivity allows it to form stable complexes with proteins and other biomolecules, potentially leading to its biological effects .

Comparison with Similar Compounds

Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- can be compared with other similar compounds such as:

The uniqueness of Alanine, N-benzoyl-3-phenyl-, cyanomethyl ester, L- lies in its specific functional groups and their reactivity, which make it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

64187-45-7

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

cyanomethyl (2S)-2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C18H16N2O3/c19-11-12-23-18(22)16(13-14-7-3-1-4-8-14)20-17(21)15-9-5-2-6-10-15/h1-10,16H,12-13H2,(H,20,21)/t16-/m0/s1

InChI Key

JIQFQYPZHNSZDA-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OCC#N)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC#N)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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